4-Gingerol
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Overview
Description
It is a phenolic ketone with the molecular formula C15H22O4 and a molecular weight of 266.33 g/mol . This compound is known for its various biological activities and is a significant component responsible for the pungent taste of ginger.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Gingerol typically involves the condensation of vanillin with acetone followed by reduction and subsequent reactions to introduce the hydroxy and methoxy groups . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Gingerol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy groups to carbonyl groups.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
4-Gingerol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of phenolic ketones and their reactivity.
Biology: Research has shown its potential anti-inflammatory and antioxidant properties.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: This compound is used in the flavor and fragrance industry due to its pungent taste and aroma.
Mechanism of Action
The mechanism of action of 4-Gingerol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and oxidative stress. The compound’s phenolic structure allows it to scavenge free radicals and reduce oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Zingerone: Another phenolic compound found in ginger with similar biological activities.
Shogaol: A related compound with a similar structure but different functional groups.
Vanillin: A precursor in the synthesis of 4-Gingerol.
Uniqueness
This compound is unique due to its specific combination of hydroxy and methoxy groups, which contribute to its distinct biological activities and chemical reactivity. Its presence in ginger and its role in imparting the characteristic pungent taste further highlight its uniqueness among similar compounds .
Properties
CAS No. |
77398-90-4 |
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Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)octan-3-one |
InChI |
InChI=1S/C15H22O4/c1-3-4-12(16)10-13(17)7-5-11-6-8-14(18)15(9-11)19-2/h6,8-9,12,16,18H,3-5,7,10H2,1-2H3 |
InChI Key |
GDRKZARFCIYVCI-UHFFFAOYSA-N |
SMILES |
CCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Canonical SMILES |
CCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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